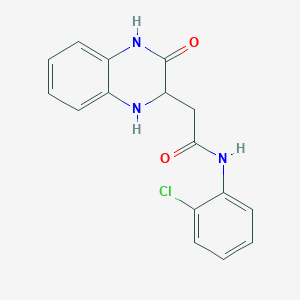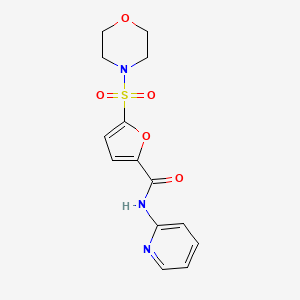![molecular formula C15H13BrN2O3 B6418716 [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387377-85-7](/img/structure/B6418716.png)
[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-bromopyridine-3-carboxylate” is a substrate used in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .
Synthesis Analysis
This compound has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s also been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The empirical formula for “Methyl 5-bromopyridine-3-carboxylate” is C7H6BrNO2 .Chemical Reactions Analysis
“Methyl 5-bromopyridine-3-carboxylate” is used in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether . It’s also been used in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
“Methyl 5-bromopyridine-3-carboxylate” is a solid with a melting point of 96-100 °C . It’s slightly soluble in water .Mecanismo De Acción
The mechanism of action of [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is not fully understood, but it is believed to involve the interaction of the compound with a variety of biological molecules. Specifically, it is believed that the methyl group of this compound interacts with the hydrophobic regions of proteins, while the phenyl group interacts with the aromatic regions of proteins. Additionally, the bromopyridine moiety is believed to interact with the charged regions of proteins, while the carboxyl group is believed to interact with the acidic regions of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to interact with a variety of biological molecules. Specifically, it is believed that this compound can inhibit the activity of enzymes, as well as bind to proteins and regulate gene expression. Additionally, it is believed that this compound can interact with cellular receptors and modulate the activity of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate in laboratory experiments include its high purity, its ability to interact with a variety of biological molecules, and its relatively simple synthesis method. Additionally, this compound is relatively stable, which makes it ideal for use in long-term experiments. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its relatively low bioavailability.
Direcciones Futuras
There are a number of potential future directions for research on [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in drug design and development. Additionally, further research could be conducted to investigate the mechanism of action of this compound, as well as its potential interactions with other small molecules and proteins. Additionally, research could be conducted to explore the potential uses of this compound in other scientific fields, such as biochemistry, genetics, and cell biology. Finally, further research could be conducted to improve the synthesis methods of this compound, as well as to develop new methods of synthesis.
Métodos De Síntesis
The synthesis of [methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has been studied extensively and several methods have been developed. The most commonly used method involves the reaction of 5-bromopyridine-3-carboxylic acid with methyl(phenyl)carbamoyl chloride in the presence of a base such as sodium hydroxide. This reaction yields the desired product in high yields, with a purity of greater than 95%. Other methods of synthesis include the reaction of 5-bromopyridine-3-carboxylic acid with methyl(phenyl)carbamoyl bromide in the presence of a base, as well as the reaction of 5-bromopyridine-3-carboxylic acid with methyl(phenyl)carbamoyl bromide in the presence of an acid.
Aplicaciones Científicas De Investigación
[methyl(phenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has been used in a range of laboratory experiments due to its unique chemical structure and its ability to interact with a variety of biological molecules. For example, this compound has been used in studies of the binding of small molecules to proteins, as well as in studies of the inhibition of enzyme activity. Additionally, this compound has been used in studies of the regulation of gene expression, as well as in studies of the interaction of drugs with cellular receptors.
Safety and Hazards
Propiedades
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-18(13-5-3-2-4-6-13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESHTHYRFHKKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6418640.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6418661.png)
![6-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B6418691.png)
![[(2,5-difluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418703.png)
![4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B6418706.png)
![2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B6418710.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]furan-2-carboxamide](/img/structure/B6418712.png)
![[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B6418720.png)

![3,5-diethyl 2,6-dimethyl-1,4-dihydro-[4,4'-bipyridine]-3,5-dicarboxylate](/img/structure/B6418730.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6418736.png)
![[(4-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B6418737.png)
